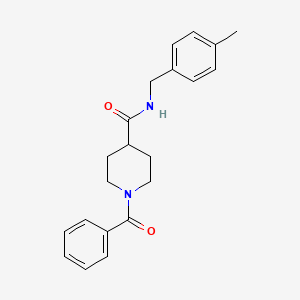
1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide, also known as BAM, is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. BAM has been widely studied for its potential use in scientific research as a tool to investigate the physiological and biochemical effects on the body.
作用機序
1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide acts as a competitive antagonist of the dopamine D3 receptor, which is a G-protein coupled receptor that is primarily expressed in the mesolimbic dopamine system. By binding to the D3 receptor, 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide prevents the activation of downstream signaling pathways that are involved in regulating dopamine release and neurotransmission. This leads to a decrease in the rewarding effects of drugs of abuse and a potential reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects on the body. In addition to its role as a dopamine D3 receptor antagonist, 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. It has also been shown to have anti-inflammatory and analgesic effects, as well as potential neuroprotective properties.
実験室実験の利点と制限
One of the main advantages of using 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its high selectivity and potency for the dopamine D3 receptor. This allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide is its potential off-target effects on other receptors and neurotransmitter systems, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide in scientific research. One area of interest is the potential therapeutic use of 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide in treating drug addiction and other psychiatric disorders. Additionally, further investigation is needed to fully understand the mechanism of action of 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide and its effects on other neurotransmitter systems. Finally, the development of more selective and potent D3 receptor antagonists may provide new tools for investigating the role of this receptor in various physiological and pathological processes.
合成法
The synthesis of 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 4-methylbenzylamine with benzoyl chloride to form N-benzoyl-4-methylbenzylamine. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a coupling reagent to form the final product, 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide. The purity and yield of 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide can be improved through various purification techniques such as column chromatography.
科学的研究の応用
1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to act as a potent and selective antagonist of the dopamine D3 receptor, which is involved in regulating reward and motivation pathways in the brain. 1-benzoyl-N-(4-methylbenzyl)-4-piperidinecarboxamide has also been used to investigate the role of the D3 receptor in drug addiction, as well as its potential therapeutic use in treating psychiatric disorders such as schizophrenia and depression.
特性
IUPAC Name |
1-benzoyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16-7-9-17(10-8-16)15-22-20(24)18-11-13-23(14-12-18)21(25)19-5-3-2-4-6-19/h2-10,18H,11-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXQVGCBZUDRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355467 |
Source


|
| Record name | STK160286 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
514221-99-9 |
Source


|
| Record name | STK160286 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5862109.png)
![{2-[(3-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B5862121.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5862122.png)
![1-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5862128.png)
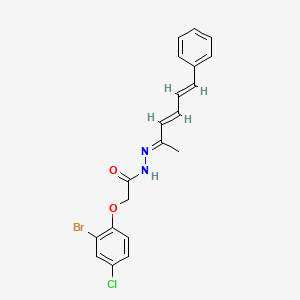
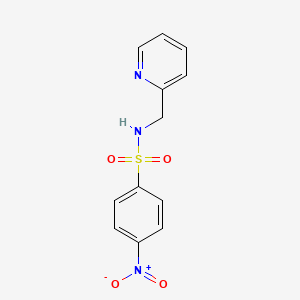
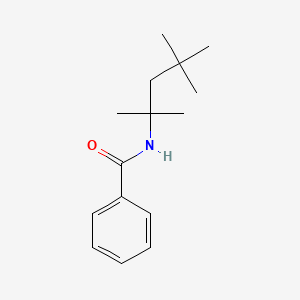
![N'-[(4-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5862149.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5862161.png)
![N'-(3-cyclohexen-1-ylmethylene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5862169.png)
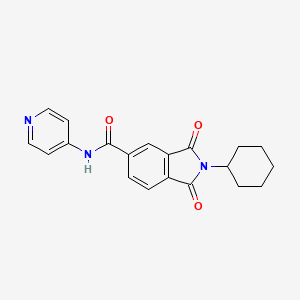
![N-cyclopentyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B5862193.png)